Propionylglycine
Description
N-Propionylglycine as a Glycine (B1666218) Conjugate of Propionic Acid
N-Propionylglycine is characterized as a N-acylglycine, formed through the formal condensation of the carboxyl group of propionic acid with the amino group of glycine. healthmatters.ioebi.ac.uk It is a glycine-conjugated form of propionic acid. caymanchem.commoleculardepot.combertin-bioreagent.com This conjugation is a metabolic process that typically involves the enzyme glycine N-acyltransferase. healthmatters.iohmdb.ca
Historical Context of N-Propionylglycine Research
Early research into N-propionylglycine was often linked to investigations into inborn errors of metabolism. Its identification and measurement in biological fluids, particularly urine, became relevant in the context of diagnosing and understanding these disorders. For instance, studies in the early 1970s explored the excretion of propionylglycine in conditions like propionic acidemia. ebi.ac.ukmoleculardepot.com Analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and later high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to detect and quantify N-propionylglycine in research samples. biosynth.commdpi.com
Significance of N-Propionylglycine in Metabolic Studies
N-Propionylglycine holds significance in metabolic studies primarily as a marker for certain metabolic disturbances. It is considered an acyl glycine, and while acyl glycines are normally minor metabolites of fatty acids, the excretion of specific acyl glycines, including N-propionylglycine, is increased in several inborn errors of metabolism. healthmatters.iohmdb.ca
Specifically, elevated levels of N-propionylglycine in urine are associated with propionic acidemia. healthmatters.iocaymanchem.combertin-bioreagent.comhmdb.ca Propionic acidemia is an inherited metabolic disorder resulting from a deficiency in the enzyme propionyl-CoA carboxylase. healthmatters.iocaymanchem.comhmdb.ca This enzyme is crucial for converting propionyl-CoA to methylmalonyl-CoA. caymanchem.combertin-bioreagent.com When propionyl-CoA carboxylase activity is deficient, propionyl-CoA, a catabolic intermediate, accumulates, leading to increased production and excretion of N-propionylglycine via the action of glycine N-acylase. caymanchem.combertin-bioreagent.com
The measurement of N-propionylglycine in body fluids can be utilized in the diagnosis of disorders related to mitochondrial fatty acid beta-oxidation. healthmatters.iohmdb.ca Increased urinary excretion of N-propionylglycine has also been observed during fasting in individuals with disorders of propionate (B1217596) metabolism, suggesting the mobilization and oxidation of odd-chain fatty acids in this state. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(propanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMAZEJKVZLLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176098 | |
| Record name | N-Propionylglycine | |
| Source | EPA DSSTox | |
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Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propionylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21709-90-0 | |
| Record name | Propionylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21709-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Propionylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021709900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21709-90-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158539 | |
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| Record name | N-Propionylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPIONYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26615FM8NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propionylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Pathways and N Propionylglycine
Enzymatic Synthesis of N-Propionylglycine
The primary enzymatic route for the synthesis of N-Propionylglycine involves the conjugation of propionyl-CoA with glycine (B1666218). hmdb.cahealthmatters.iosigmaaldrich.comfoodb.ca
Role of Glycine N-Acyltransferase (EC 2.3.1.13) in N-Propionylglycine Formation
Glycine N-acyltransferase (GLYAT), with the enzyme commission number EC 2.3.1.13, is the enzyme responsible for catalyzing the formation of N-acylglycines, including N-Propionylglycine. hmdb.cahealthmatters.iosigmaaldrich.comfoodb.cahmdb.camdpi.comnih.govmimedb.orgresearchgate.net This enzyme catalyzes the chemical reaction where an acyl-CoA molecule reacts with glycine to produce CoA and the corresponding N-acylglycine. hmdb.cahealthmatters.iosigmaaldrich.comfoodb.cahmdb.canih.govmimedb.org In the case of N-Propionylglycine synthesis, the substrates are propionyl-CoA and glycine. bertin-bioreagent.comcaymanchem.com GLYAT is a mitochondrial enzyme found in tissues such as the liver and kidney. nih.gov It is considered a phase II metabolic detoxification enzyme involved in the metabolism of both endogenous and exogenous carboxylic acids. nih.govresearchgate.netnih.govmdpi.com
Substrate Specificity and Kinetic Parameters of Glycine N-Acyltransferase for Propionyl-CoA and Glycine
Glycine N-acyltransferase exhibits a strong preference for glycine as the amino donor substrate, with non-glycine amino acids being poor substrates. nih.gov For acyl-CoA substrates, GLYAT shows preference for short-chain acyl-CoA thioesters. nih.gov Studies on mouse GLYAT have shown that it catalyzes the formation of N-acylglycines with chain lengths from C2 to C6. nih.gov Benzoyl-CoA and glycine have been identified as substrates with high catalytic efficiency (kcat/Km) values for recombinant mouse GLYAT. nih.gov Specifically, the apparent (kcat/Km) for glycine was reported as (5.2 ± 0.20) × 10^2 M^-1s^-1, while for benzoyl-CoA it was (4.5 ± 0.27) × 10^5 M^-1s^-1. nih.gov While these values are for benzoyl-CoA, they indicate the enzyme's activity with acyl-CoA substrates. The steady-state kinetic constants for recombinant mouse GLYAT with benzoyl-CoA and glycine are consistent with those reported for GLYAT from other species, including human. nih.gov Research also indicates that GLYAT activity can be influenced by genetic variants, which may affect its ability to metabolize certain substrates. researchgate.netnih.govmdpi.com Cooperative substrate binding has been observed for human GLYAT. nih.govmdpi.com
While specific kinetic parameters for propionyl-CoA and glycine with human GLYAT were not explicitly detailed in the provided search results, the general substrate specificity of GLYAT for short-chain acyl-CoAs and glycine supports its role in N-Propionylglycine formation.
N-Propionylglycine within Propionate (B1217596) Metabolism
N-Propionylglycine is recognized as a metabolite within the broader context of propionate metabolism. hmdb.caresearchgate.net
Accumulation from Propionyl-CoA as a Catabolic Intermediate
Propionyl-CoA is a crucial catabolic intermediate formed during the breakdown of certain amino acids, specifically isoleucine, methionine, threonine, and valine, as well as odd-chain fatty acids. hmdb.camanagementguidelines.netwikipedia.orgnih.gov When the metabolic pathway responsible for processing propionyl-CoA is impaired, propionyl-CoA can accumulate. hmdb.cabertin-bioreagent.comcaymanchem.commanagementguidelines.netnih.gov This accumulation drives the formation of N-Propionylglycine through the action of glycine N-acyltransferase, serving as a pathway to conjugate the excess propionyl-CoA. bertin-bioreagent.comcaymanchem.commanagementguidelines.net N-Propionylglycine is considered a product of the chemical conjugation of excess propionate. researchgate.netresearchgate.net
Relationship to Propionyl-CoA Carboxylase Deficiency
A significant clinical context in which N-Propionylglycine levels are elevated is Propionyl-CoA Carboxylase Deficiency (PCC deficiency), also known as propionic acidemia. hmdb.cahealthmatters.iosigmaaldrich.comfoodb.cabertin-bioreagent.comcaymanchem.comwikipedia.orgnih.govresearchgate.netloinc.orgnih.govresearchgate.netloinc.org Propionyl-CoA carboxylase (PCC) is a mitochondrial enzyme responsible for converting propionyl-CoA to methylmalonyl-CoA, a step essential for further metabolism in the tricarboxylic acid cycle. bertin-bioreagent.comcaymanchem.comresearchgate.netwikipedia.orgnih.gov Deficiency in PCC activity leads to the accumulation of propionyl-CoA and its related metabolites, including propionate, 3-hydroxypropionate (B73278), methylcitrate, and N-Propionylglycine. researchgate.netwikipedia.orgnih.govresearchgate.netnih.govresearchgate.netebi.ac.uk Elevated levels of N-Propionylglycine in urine and plasma are a characteristic biochemical finding in patients with propionic acidemia and can be used for diagnosis. healthmatters.iobertin-bioreagent.comwikipedia.orgloinc.orgnih.govloinc.orgebi.ac.uk The accumulation of propionyl-CoA and its metabolites in this disorder can lead to severe metabolic disturbances. wikipedia.orgnih.gov
Conjugation of Excess Propionate
The formation of N-Propionylglycine represents a conjugation pathway for the detoxification and excretion of excess propionate, which accumulates as propionyl-CoA when its primary metabolic route is blocked. caymanchem.comresearchgate.netloinc.org This conjugation with glycine facilitates the removal of the accumulating acyl-CoA by increasing its water solubility and promoting its excretion, primarily in the urine. mdpi.com This process is particularly important in conditions like propionic acidemia, where the impaired activity of propionyl-CoA carboxylase leads to a significant buildup of propionyl-CoA. bertin-bioreagent.comcaymanchem.commanagementguidelines.net The increased urinary excretion of N-Propionylglycine in propionic acidemia is evidence of this conjugation mechanism working to handle the metabolic load. bertin-bioreagent.comloinc.orgebi.ac.uknih.gov
Interactions with Other Metabolic Cycles and Enzymes
N-Propionylglycine's involvement in metabolic processes is closely linked to the fate of propionyl-CoA, a key intermediate derived from the catabolism of branched-chain amino acids (isoleucine, valine, methionine, and threonine) and odd-chain fatty acids. The accumulation of propionyl-CoA, often due to enzyme deficiencies, drives the formation of N-propionylglycine and influences several critical metabolic cycles and enzyme activities.
Links to Mitochondrial Metabolic Processes
N-Propionylglycine is produced in the mitochondria, the primary site of energy metabolism within the cell. caymanchem.combiomol.com It is formed through the action of glycine N-acyltransferase, which conjugates excess propionyl-CoA with glycine. caymanchem.combiomol.comsigmaaldrich.comhmdb.cafoodb.caloinc.orgmimedb.orgmayocliniclabs.comtestcatalog.org The accumulation of propionyl-CoA, such as in propionic acidemia (PA) due to a deficiency in propionyl-CoA carboxylase, leads to increased production and excretion of N-propionylglycine. caymanchem.combiomol.comhealthmatters.io
Elevated levels of propionyl-CoA and its metabolites have been shown to potentially impair mitochondrial energy metabolism. researchgate.net Furthermore, the inhibition of mitochondrial oxidative phosphorylation by propionyl-CoA can contribute to increased levels of reactive oxygen species, potentially causing cellular damage. rarediseasesjournal.com The presence of elevated N-propionylglycine in bodily fluids is often utilized as a biochemical marker for disorders affecting mitochondrial fatty acid beta-oxidation. sigmaaldrich.comhmdb.cafoodb.caloinc.orgmimedb.orgmayocliniclabs.comtestcatalog.orghealthmatters.io Research also suggests that compounds structurally related to N-propionylglycine may play a role in attenuating mitochondrial cysteine redox post-translational modifications in conditions affecting mitochondrial function, such as observed in diabetic hearts. researchgate.net
Influence on Krebs Cycle Intermediates
The accumulation of propionyl-CoA has a direct impact on the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. Propionyl-CoA can interact with oxaloacetate, a key intermediate of the Krebs cycle, to form 2-methylcitrate. researchgate.netmanagementguidelines.netmanagementguidelines.netnih.govresearchgate.netpnas.org The formation and accumulation of 2-methylcitrate are considered a metabolic signature of propionic acidemia. researchgate.netmanagementguidelines.netnih.govnih.govnih.govtandfonline.com This conjugation of propionyl-CoA with oxaloacetate effectively diverts oxaloacetate from the Krebs cycle, indicating that propionyl-CoA can be processed through alternative pathways or interfere with normal cycle flux. researchgate.net
A dysfunctional TCA cycle, partly resulting from the accumulation of propionyl-CoA and its metabolites like methylcitrate, can contribute to metabolic disturbances, including hyperammonemia. nih.gov While propionate metabolism normally contributes succinyl-CoA, a TCA cycle intermediate, to the cycle (anaplerosis), enzyme deficiencies leading to propionyl-CoA accumulation can paradoxically lead to a deficiency in TCA cycle intermediates due to the sequestration of oxaloacetate and potential inhibition of cycle enzymes by toxic metabolites. rarediseasesjournal.comnih.govd-nb.info
Impact on N-Acetylglutamate Synthetase Activity and Ureagenesis
A significant biochemical consequence of propionyl-CoA accumulation is its inhibitory effect on N-acetylglutamate synthetase (NAGS). rarediseasesjournal.commanagementguidelines.netmanagementguidelines.netnih.govtandfonline.comturkjpediatr.orgmanagementguidelines.netnih.govresearchgate.netresearchgate.netmedlineplus.gov NAGS is an enzyme crucial for the urea (B33335) cycle, as it synthesizes N-acetylglutamate, an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the rate-limiting enzyme of the urea cycle. nih.govnih.govresearchgate.net
Connections to Fatty Acid Beta-Oxidation
N-Propionylglycine is recognized as an acyl glycine, a group of compounds that are typically minor metabolites of fatty acid metabolism. sigmaaldrich.comhmdb.cafoodb.caloinc.orgmimedb.orgmayocliniclabs.comtestcatalog.orghealthmatters.io The excretion of acyl glycines, including N-propionylglycine, is markedly increased in various inborn errors of metabolism, particularly those affecting mitochondrial fatty acid beta-oxidation. sigmaaldrich.comhmdb.cafoodb.caloinc.orgmimedb.orgmayocliniclabs.comtestcatalog.orghealthmatters.ionih.gov
N Propionylglycine in Human Metabolism and Disease
N-Propionylglycine as a Human Urinary Metabolite
N-Propionylglycine is an N-acylglycine that is formed through the formal condensation of the carboxyl group of propionic acid with the amino group of glycine (B1666218). healthmatters.io It is recognized as a human urinary metabolite. healthmatters.io Acyl-glycines, including N-Propionylglycine, are typically minor metabolites of fatty acids. hmdb.ca The formation of N-Propionylglycine occurs in the mitochondria, where the enzyme glycine N-acyltransferase catalyzes the reaction between propionyl-CoA and glycine. caymanchem.com While normally present in small amounts, the urinary excretion of certain acyl-glycines, such as N-Propionylglycine, is significantly increased in several inborn errors of metabolism. healthmatters.iohmdb.ca Its presence in urine is therefore of clinical interest, particularly in the context of diagnosing disorders related to mitochondrial fatty acid beta-oxidation. healthmatters.iohmdb.ca
N-Propionylglycine as a Biomarker for Inborn Errors of Metabolism
Diagnostic Utility in Propionic Acidemia (PA)
N-Propionylglycine is a key biochemical marker used in the diagnosis of Propionic Acidemia (PA). wikipedia.org PA is a rare, autosomal recessive metabolic disorder caused by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). wikipedia.orgnih.gov This enzyme is essential for the breakdown of several amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol. nih.govnih.gov
In individuals with PA, the deficient PCC activity leads to the accumulation of propionyl-CoA. wikipedia.org The excess propionyl-CoA is then alternatively metabolized, including its conjugation with glycine to form N-Propionylglycine. caymanchem.com Consequently, elevated levels of N-Propionylglycine are found in the urine of patients with PA. healthmatters.iocaymanchem.com The detection of N-Propionylglycine, alongside other metabolites such as 3-hydroxypropionate (B73278) and methylcitrate, is a hallmark diagnostic feature of this disorder. wikipedia.orgnih.gov
The following table summarizes the key metabolites that are typically elevated in the urine of individuals with Propionic Acidemia.
| Metabolite | Significance in Propionic Acidemia |
| N-Propionylglycine | A glycine conjugate of propionic acid, its excretion is significantly increased due to the accumulation of propionyl-CoA. healthmatters.iowikipedia.org |
| 3-Hydroxypropionic acid | A product of an alternative pathway for propionyl-CoA metabolism. wikipedia.orgnih.gov |
| Methylcitrate | Formed from the condensation of propionyl-CoA with oxaloacetate. wikipedia.orgnih.gov |
| Tiglylglycine | Another acylglycine that can be elevated in PA. wikipedia.orgnih.gov |
| Propionylcarnitine (B99956) (C3) | An acylcarnitine that is elevated in blood spots during newborn screening. nih.gov |
Differential Diagnosis from Methylmalonic Acidemia (MMA)
Urinary organic acid analysis plays a crucial role in distinguishing Propionic Acidemia (PA) from Methylmalonic Acidemia (MMA), another inborn error of metabolism that can present with similar clinical features. nih.gov While both disorders can show elevated levels of 3-hydroxypropionic acid and methylcitrate, the key distinguishing factor is the presence or absence of methylmalonic acid. nih.gov Methylmalonic acid is characteristically elevated in MMA but not in PA. wikipedia.orgnih.gov
Furthermore, while N-Propionylglycine is a prominent marker in PA, its levels can help differentiate between the two conditions. One study using an untargeted metabolomics approach found that N-Propionylglycine levels were increased up to 100-fold in PA patients compared to those with cobalamin C deficiency (cblC) and 60-fold compared to those with MMA. mdpi.com This significant elevation in N-Propionylglycine is a strong indicator of PA. mdpi.com
The table below highlights the key urinary biomarkers used in the differential diagnosis of Propionic Acidemia and Methylmalonic Acidemia.
| Biomarker | Propionic Acidemia (PA) | Methylmalonic Acidemia (MMA) |
| N-Propionylglycine | Markedly elevated mdpi.com | May be slightly elevated, but significantly lower than in PA mdpi.com |
| Methylmalonic Acid | Normal wikipedia.org | Markedly elevated nih.gov |
| Methylcitrate | Elevated nih.gov | Elevated nih.gov |
| 3-Hydroxypropionic Acid | Elevated nih.gov | Elevated nih.gov |
Correlation with Disease Severity and Mitochondrial Dysfunction in PA
The accumulation of propionyl-CoA and its metabolites, including N-Propionylglycine, is associated with the pathophysiology and severity of Propionic Acidemia. nih.govnih.gov During metabolic crises, which are often triggered by catabolic stress, patients can experience severe metabolic acidosis, ketosis, and hyperammonemia, indicating a secondary compromise of energy metabolism. nih.gov
Research suggests that the buildup of these metabolites contributes to mitochondrial dysfunction. nih.govnih.gov Propionyl-CoA and other related compounds can impair the function of various mitochondrial enzymes and processes, including the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.govrarediseasesjournal.com This impairment of mitochondrial energy metabolism is a key factor in the multi-organ complications seen in PA, particularly affecting high-energy-demand organs like the brain and heart. rarediseasesjournal.com While N-Propionylglycine itself is a marker of this metabolic derangement, the primary toxicity is often attributed to the accumulation of propionyl-CoA and other organic acids. nih.gov
Pathophysiological Role of N-Propionylglycine in Disease Mechanisms
The primary pathophysiological role of N-Propionylglycine is linked to its formation as a detoxification product of excess propionyl-CoA. caymanchem.com In Propionic Acidemia, the deficiency of propionyl-CoA carboxylase leads to a toxic accumulation of propionyl-CoA. wikipedia.org The conjugation of propionyl-CoA with glycine to form N-Propionylglycine is a mechanism to sequester and excrete the excess propionyl group, thereby attempting to mitigate its toxicity. mdpi.com
However, the accumulation of propionyl-CoA and its various metabolites, for which N-Propionylglycine serves as an indicator, is central to the disease's pathology. nih.gov High levels of propionyl-CoA can lead to several detrimental cellular effects:
Inhibition of Mitochondrial Energy Metabolism: Propionyl-CoA and related metabolites can inhibit key enzymes in the TCA cycle and the electron transport chain, leading to impaired ATP production. nih.govrarediseasesjournal.com
CoA Trapping: The accumulation of propionyl-CoA can sequester the available pool of coenzyme A (CoA), making it unavailable for other essential metabolic reactions, including fatty acid oxidation. nih.gov
Secondary Urea (B33335) Cycle Inhibition: Propionyl-CoA can inhibit N-acetylglutamate synthase, a key enzyme for the urea cycle, leading to hyperammonemia. wikipedia.org
While N-Propionylglycine itself is generally considered a secondary metabolite and less toxic than propionic acid or propionyl-CoA, its elevated presence is a direct reflection of the underlying metabolic block and the resulting cellular toxicity that drives the clinical manifestations of Propionic Acidemia. nih.govnih.gov
Contribution to Metabolic Acidosis in PA
Propionic Acidemia (PA) is fundamentally characterized by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). wikipedia.orgmedlineplus.gov This enzyme is critical for the breakdown pathway of several essential amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol. medscape.com Its dysfunction leads to the accumulation of propionyl-CoA. wikipedia.org The body attempts to manage this buildup by converting propionyl-CoA into other metabolites, including propionic acid and N-propionylglycine. medlineplus.govmedscape.com
The excessive accumulation of propionic acid and other organic acids, such as methylcitrate and 3-hydroxypropionate, overwhelms the body's buffering systems, leading to a state of high anion gap metabolic acidosis. medlineplus.govnih.gov This condition is a hallmark of acute metabolic crises in PA patients. medlineplus.gov Propionyl-CoA itself can be split into coenzyme-A and propionic acid, directly contributing to the acid load. medscape.com Therefore, while N-propionylglycine is more of a marker of this metabolic traffic jam, its presence signifies the underlying biochemical state that drives life-threatening metabolic acidosis.
| Metabolite | Role in Metabolic Acidosis in Propionic Acidemia |
| Propionic Acid | Directly contributes to the acid load in the blood, lowering pH. |
| Propionyl-CoA | Accumulates due to PCC deficiency and is a precursor to propionic acid. |
| Methylcitrate | An abnormal metabolite formed from propionyl-CoA, contributing to the organic acid buildup. |
| 3-Hydroxypropionate | Another organic acid that accumulates and contributes to acidosis. |
| N-Propionylglycine | A detoxification product whose elevated levels indicate the overflow of the propionate (B1217596) pathway leading to acidosis. medlineplus.gov |
Association with Hyperammonemia in PA
Severe hyperammonemia is a frequent and dangerous complication of metabolic decompensation in individuals with PA. medlineplus.govnih.gov The accumulation of propionyl-CoA and its derivatives is central to this process. These compounds are thought to inhibit key enzymes within the urea cycle, the body's primary pathway for detoxifying ammonia (B1221849). wikipedia.org
Specifically, propionyl-CoA is believed to inhibit N-acetylglutamate synthase (NAGS). researchgate.net N-acetylglutamate is an essential activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle. medscape.com By reducing the activity of NAGS, the buildup of propionate metabolites leads to a functional impairment of the urea cycle, causing ammonia to accumulate to toxic levels in the bloodstream. medscape.comresearchgate.net This secondary hyperammonemia contributes significantly to the acute encephalopathy seen during metabolic crises. researchgate.net Studies have shown that during hyperammonemic episodes in PA patients, there is a corresponding increase in the urinary excretion of methylcitric acid, indicating a severe disruption of mitochondrial metabolism.
Potential Cardiotoxicity in Propionic Acidemia
Cardiac complications, including cardiomyopathy and arrhythmias, are significant causes of morbidity and mortality in individuals with PA. society-scwd.orgplos.org The accumulation of propionyl-CoA and other toxic metabolites, including N-propionylglycine and methylcitrate, is thought to exert a direct toxic effect on heart muscle cells. patientworthy.com
The proposed mechanism of cardiotoxicity centers on mitochondrial dysfunction. society-scwd.org The heart has high energy demands and relies heavily on efficient mitochondrial function. patientworthy.com The buildup of propionyl-CoA can impair the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to reduced production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. society-scwd.orgpatientworthy.com This energy deficit, combined with increased oxidative stress from damaged mitochondria, can lead to ventricular dysfunction, arrhythmias, and the development of cardiomyopathy. society-scwd.org Some research suggests that metabolites like propionylcarnitine may have a direct toxic effect, while others, including "glycines," may also contribute to cardiotoxicity at high concentrations. patientworthy.com
| Cardiac Complication | Proposed Link to Propionic Acidemia Metabolites |
| Cardiomyopathy | Impaired mitochondrial energy production (ATP) and oxidative damage from accumulated metabolites like propionyl-CoA. society-scwd.orgpatientworthy.com |
| Arrhythmias (e.g., Long QT Syndrome) | Disruption of normal heart rhythm due to metabolic imbalances and direct toxic effects of metabolites on cardiac ion channels. plos.org |
Links to Neurological Complications in PA
The brain is particularly vulnerable to the metabolic disturbances in PA, leading to a wide range of neurological complications. These include developmental delay, intellectual disability, seizures, hypotonia (weak muscle tone), and acute metabolic strokes affecting the basal ganglia. wikipedia.orgchop.edu
The pathophysiology of brain injury in PA is multifactorial. wikipedia.org It is attributed to a combination of:
Accumulation of Toxic Metabolites: High concentrations of propionate, methylcitrate, and ammonia are neurotoxic. wikipedia.orgchop.edu N-propionylglycine serves as a marker for this toxic accumulation.
Energy Deficit: Similar to the heart, the brain's high energy requirements are compromised by the inhibition of the TCA cycle and oxidative phosphorylation within mitochondria. wikipedia.org
Excitotoxicity: Hyperammonemia can lead to an excess of the neurotransmitter glutamate (B1630785) in the brain, which can be toxic to neurons. nih.gov
Oxidative Stress: The dysfunctional metabolic state promotes the production of reactive oxygen species, leading to oxidative damage to brain cells. wikipedia.org
These factors can cause both acute encephalopathy during metabolic crises and chronic, progressive neurological damage. wikipedia.orgchop.edu
Role in Oxidative Stress
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects with antioxidants. In PA, the dysfunctional mitochondrial metabolism is a major source of oxidative stress. hmdb.ca
The accumulation of propionyl-CoA and its related metabolites can inhibit the electron transport chain, a key part of mitochondrial energy production. hmdb.ca This inhibition not only reduces ATP synthesis but also leads to the "leaking" of electrons, which then react with oxygen to form ROS. hmdb.ca This increased ROS production can damage essential cellular components, including lipids, proteins, and DNA. hmdb.ca The brain, with its high oxygen consumption and lipid-rich content, is particularly susceptible to this type of damage. hmdb.ca N-propionylglycine, as a product of the metabolic block, is an indicator of the upstream dysfunction that fuels this state of increased oxidative stress.
Associations with Chronic Kidney Disease (CKD)
Chronic kidney disease has been increasingly recognized as a long-term complication of PA, particularly in adult patients. oup.comnih.gov The exact mechanisms are still being elucidated, but it is believed that the chronic accumulation of abnormal metabolites, including those derived from propionyl-CoA, contributes to renal injury over time. oup.comnih.gov
Histopathology of kidney tissue from a PA patient has shown glomerulo- and tubulointerstitial fibrosis, indicating chronic damage. oup.com Research suggests that the kidneys are involved in the metabolism of propionate, and the enzymatic block in PA leads to a buildup of toxic intermediates within renal cells. nih.gov One study using Mendelian randomization noted an association between acylglycines (the class of compounds N-propionylglycine belongs to) and renal function, suggesting this group of metabolites may play a role in kidney pathophysiology. rarediseases.org The progressive decline in renal function highlights that the metabolic consequences of PA extend beyond acute crises and can lead to cumulative, chronic organ damage. oup.comnih.gov
Implications in Sarcopenia-Related Phenotypes
Sarcopenia is defined as the age-related progressive loss of skeletal muscle mass and function. plos.org While many of the initial symptoms of PA in neonates include hypotonia (weak muscle tone) and failure to thrive, a direct, evidence-based link between the specific metabolite N-propionylglycine and the development of sarcopenia is not well-established in the scientific literature. medlineplus.govrarediseases.org
Metabolomic studies of sarcopenia have identified associations with other compounds, such as branched-chain amino acids, proline, and various acylcarnitines, but have not specifically implicated N-propionylglycine. nih.govaging-us.com The muscle weakness seen in PA is generally considered a component of the broader systemic and neurological dysfunction caused by acute toxicity and energy deficiency, rather than a direct parallel to the specific pathophysiology of age-related sarcopenia. chop.eduyoutube.com While the metabolic disruptions in PA undoubtedly affect muscle tissue, further research is needed to determine if N-propionylglycine or other propionate-derived metabolites have a specific role in muscle-wasting phenotypes comparable to sarcopenia.
Analytical Methodologies for N Propionylglycine in Biological Samples
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is another powerful technique used in metabolomics for the detection and identification of metabolites in biological fluids.
High-Field NMR for Improved Diagnosis
High-field Nuclear Magnetic Resonance (NMR) spectroscopy has demonstrated utility in the diagnosis and monitoring of metabolic disorders, including propionic acidemia. cocukmetabolizma.comnih.gov Early demonstrations using 500 MHz instruments showed the ability of NMR to differentiate between methylmalonic acidemia and propionic acidemia. nih.gov Higher magnetic field strengths and techniques like COSY experiments have been used for the direct quantification of various metabolites, including propionylglycine, in the urine of patients with propionic acidemia. nih.gov Metabolites present at concentrations higher than 0.5 or 1.0 mM are estimated to be detectable at 400 MHz, suggesting that higher-field spectrometers can enhance the diagnosis of metabolic diseases. nih.gov Studies using low-resolution 1H-NMR at 400 MHz have provided evidence for rapid biochemical diagnoses of organic acidemia and aminoacidopathy by identifying biomarkers. mdpi.com The 1H-NMR spectral profiles of urine samples from individuals with different organic acidemias and aminoacidopathies can be qualitatively differentiated, often in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com For propionic acidemia patients, 1H-NMR spectra have shown the excretion of characteristic metabolites including this compound, 3-hydroxy-propionic acid, and propionic acid. mdpi.com
Sample Preparation Techniques for N-Propionylglycine Analysis
Effective sample preparation is a critical step in the accurate analysis of N-propionylglycine in biological matrices. Different techniques are employed depending on the sample type and the analytical method used.
Dried Blood Spot (DBS) Analysis
Dried Blood Spot (DBS) analysis is a minimally invasive method involving the collection of small whole blood volumes on specialized filter paper. scispace.com DBS samples are widely used in newborn screening programs for detecting metabolic disorders. scispace.com While primary markers like acylcarnitines in DBS analyzed by tandem mass spectrometry can sometimes lack specificity, leading to false positives, the analysis of acylglycines from DBS is useful in diagnosing inborn errors of metabolism. nih.govresearchgate.net A method for quantitating acylglycines, including this compound, in human DBS by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been developed. nih.gov In this method, acylglycines were extracted from DBS punches and butylated. nih.gov this compound and its ratio to acetylglycine have been identified as discriminatory markers in the investigation of C3-related disorders using DBS analysis. nih.gov The development of second-tier tests using DBS samples is increasingly important to reduce false positive rates in newborn screening. researchgate.net
Urine Filter Paper Samples for Neonatal Screening
Urine samples collected on filter paper are also utilized in neonatal screening programs for inborn errors of metabolism. nih.govresearchgate.net This method allows for convenient collection by parents at home. nih.govresearchgate.net For analysis, urine filter paper samples are typically extracted using suitable protocols. familiasga.com A common approach involves pretreating the samples with urease to remove urea (B33335), followed by deproteinization with ethanol (B145695) containing an internal standard. familiasga.com The sample is then vacuum dried, and the residue is subjected to derivatization before analysis, often by GC/MS. familiasga.com N-Propionylglycine is among the biomarkers that can be targeted in neonatal urine screening programs using techniques like tandem mass spectrometry. nih.govresearchgate.net
Future Directions in N Propionylglycine Research
Elucidation of Further Pathophysiological Mechanisms
While N-Propionylglycine is known to be elevated in conditions like propionic acidemia due to the deficiency of propionyl-CoA carboxylase, the precise mechanisms by which it and related metabolites contribute to the diverse clinical manifestations of these disorders are still being investigated. Research suggests that propionyl-CoA and its metabolites, including N-Propionylglycine, may impair mitochondrial energy metabolism and induce cellular damage through oxidative stress. researchgate.net However, direct in vivo evidence supporting these mechanisms is still needed. researchgate.net Further investigation into how these metabolites disrupt cellular pathways, particularly in vulnerable tissues like the heart and brain, is crucial. nih.govmdpi.com Studies using metabolomic analyses have confirmed the elevation of N-Propionylglycine in mouse models of propionic acidemia, correlating with the metabolic signature of the disorder in tissues like the heart. researchgate.net The potential for these abnormal metabolites to indirectly modulate gene expression critical for organ function, such as in the heart, is also an area of ongoing research. mdpi.com This includes exploring the epigenetic regulation of gene expression through mechanisms like histone propionylation, where propionyl-CoA may act as a false substrate for histone acetyltransferases. mdpi.com
Development of Novel Therapeutic Targets
A deeper understanding of the pathophysiological mechanisms involving N-Propionylglycine and related metabolites is expected to pave the way for the development of novel therapeutic targets. researchgate.netcocukmetabolizma.com Currently, therapeutic options for conditions like propionic acidemia are limited, primarily involving dietary restrictions and, in some cases, liver transplantation. healthmatters.ioresearchgate.net While some treatments target specific consequences, such as the use of Carbaglu to alleviate hyperammonemia, the underlying mechanisms of many complications are not fully established, limiting the development of targeted therapies. nih.gov Future research may focus on therapeutic strategies aimed at reducing the accumulation of toxic metabolites like propionyl-CoA and N-Propionylglycine, enhancing their detoxification, or counteracting their detrimental effects on cellular function, particularly mitochondrial metabolism and redox homeostasis. researchgate.netnih.govrarediseasesjournal.com The identification of specific enzymes or pathways influenced by N-Propionylglycine could reveal new targets for pharmacological intervention.
Advanced Biomarker Validation and Surrogate Endpoints for Clinical Trials
N-Propionylglycine's elevated levels in propionic acidemia highlight its potential as a biomarker for diagnosis. healthmatters.iohmdb.casigmaaldrich.com However, its utility as a biomarker for monitoring treatment outcomes or as a surrogate endpoint in clinical trials requires further validation. nih.govnih.gov While the presence of N-Propionylglycine in urine can support a diagnosis, its levels can be highly variable, which may limit its consistency in monitoring treatment responses. nih.gov There is a significant unmet need for validated biomarkers and surrogate endpoints for clinical trials in rare metabolic disorders like propionic acidemia. nih.govnih.gov Future research should focus on validating N-Propionylglycine, potentially in conjunction with other metabolites or markers of organ damage, to determine its reliability in reflecting disease severity, progression, and response to therapeutic interventions. nih.govnih.gov Advanced validation studies are needed to establish the correlation between changes in N-Propionylglycine levels and clinically meaningful outcomes, which is essential for its acceptance as a surrogate endpoint in clinical trials. nih.govfda.gov
Exploration of N-Propionylglycine's Role in Broader Metabolic Dysfunctions
While primarily associated with propionic acidemia, the role of N-Propionylglycine in other broader metabolic dysfunctions warrants further exploration. As an acylglycine, it is linked to fatty acid metabolism. healthmatters.iohmdb.casigmaaldrich.com Research into its involvement in disorders of mitochondrial fatty acid beta-oxidation beyond propionic acidemia could reveal common pathways and potential diagnostic or therapeutic opportunities. healthmatters.iohmdb.casigmaaldrich.com Furthermore, studies investigating the link between metabolites and various conditions, such as lymphomas, have identified associations with N-Propionylglycine levels, suggesting potential roles in other disease contexts or metabolic alterations associated with these conditions. frontiersin.org For instance, some studies have indicated that changes in N-Propionylglycine levels may be associated with the risk of certain types of lymphoma. frontiersin.org This suggests that N-Propionylglycine might be involved in metabolic pathways that are altered in these conditions, opening avenues for research into its broader metabolic implications.
Investigation of N-Propionylglycine in Specific Cellular and Organ Systems
Understanding the specific effects of N-Propionylglycine at the cellular and organ system level is crucial for elucidating its pathophysiological roles. Research indicates that propionyl-CoA metabolism, and consequently the production of metabolites like N-Propionylglycine, predominantly occurs in mitochondria, particularly in organs like the liver and heart. nih.gov Studies focusing on the impact of elevated N-Propionylglycine and related compounds on mitochondrial function, cellular energy production, and the induction of oxidative stress in specific cell types and organ systems affected by disorders like propionic acidemia are essential. researchgate.netnih.govrarediseasesjournal.com This includes detailed investigations in cardiac tissue, where metabolic reprogramming and mitochondrial dysfunction are implicated in cardiomyopathy associated with propionic acidemia. mdpi.comrarediseasesjournal.com Research utilizing advanced techniques such as quantitative mass spectrometry can help identify specific protein modifications and metabolic changes induced by N-Propionylglycine in different cellular compartments and tissues. researchgate.net Furthermore, exploring its effects in neurological contexts is important, given the significant neurological complications observed in propionic acidemia. nih.gov
Q & A
Q. What are the established methods for synthesizing N-Propionylglycine with high purity, and how can researchers optimize reaction yields?
N-Propionylglycine is typically synthesized via nucleophilic acylation of glycine with propionic anhydride. To ensure high purity, researchers should employ recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and monitor reaction progress via thin-layer chromatography (TLC). Isotopic variants (e.g., [²H₂]-N-Propionylglycine) require controlled anhydrous conditions to prevent deuterium exchange . Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 glycine to propionic anhydride) and reaction temperatures (40–60°C).
Q. What analytical techniques are most effective for detecting and quantifying N-Propionylglycine in biological matrices?
Liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns is optimal for separating N-Propionylglycine from complex biological samples. Derivatization with dansyl chloride improves ionization efficiency for low-abundance detection. Quantification requires stable isotope-labeled internal standards (e.g., [²H₂]-N-Propionylglycine) to correct for matrix effects .
Q. How does N-Propionylglycine stability vary under different storage and experimental conditions?
N-Propionylglycine is stable at room temperature in inert atmospheres but degrades in the presence of strong acids/bases or oxidizing agents. For long-term storage, lyophilized samples should be kept at −20°C in amber vials. In aqueous solutions (pH 7.4), stability decreases after 72 hours; thus, fresh preparation is recommended for in vitro assays .
Advanced Research Questions
Q. What experimental strategies can elucidate the role of N-Propionylglycine in modulating metabolic pathways, such as glycine conjugation or acyl-CoA metabolism?
Isotopic tracing using [¹³C]-labeled N-Propionylglycine in cell cultures or organoid models allows tracking of metabolic flux via LC-MS or nuclear magnetic resonance (NMR). Knockout models (e.g., glycine N-acyltransferase-deficient cells) can isolate its enzymatic processing. Complementary transcriptomic profiling (RNA-seq) identifies downstream regulatory networks .
Q. How can researchers resolve contradictions in reported toxicity data for N-Propionylglycine across preclinical studies?
Discrepancies often arise from differences in dosage regimens, species-specific metabolism, or solvent carriers (e.g., DMSO vs. saline). Meta-analyses should stratify data by experimental parameters (e.g., LD₅₀, exposure duration) and validate findings using orthogonal assays (e.g., mitochondrial respiration vs. apoptosis markers). Adherence to NIH preclinical reporting guidelines ensures reproducibility .
Q. What methodologies are recommended for investigating N-Propionylglycine’s pharmacokinetics and tissue distribution in vivo?
Radiolabeled ([¹⁴C]-N-Propionylglycine) or fluorescently tagged analogs enable real-time tracking in rodent models via autoradiography or intravital microscopy. Serial blood/tissue sampling paired with compartmental modeling (e.g., non-linear mixed-effects) quantifies absorption and clearance rates. Bile duct cannulation studies assess enterohepatic recirculation .
Methodological Considerations
- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish N-Propionylglycine’s direct effects from confounding variables in omics datasets .
- Ethical Compliance : For in vivo studies, follow institutional guidelines for humane endpoints and sample size justification to minimize animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
